molecular formula C19H23NO2 B8669424 1-Benzyl-4-(3-methoxy-phenyl)-piperidin-4-OL

1-Benzyl-4-(3-methoxy-phenyl)-piperidin-4-OL

Cat. No. B8669424
M. Wt: 297.4 g/mol
InChI Key: UYMKVWIIAQEYEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06720336B2

Procedure details

To a solution of 3-bromoanisole (20.9 mL, 0.16 mmol) in THF (150 mL) at −78° C. under a nitrogen atmosphere was added n-BuLi (66 mL, 0.16 mmol, 2.5M in hexanes) over 10 min. The resulting slurry was stirred at −78° C. for 1 hour. To the mixture was added a solution an N-benzyl-4-piperidinone (27.8 mL, 0.15 mmol) in THF (30 mL). The reaction was stirred at −78° C. for 2 hours and at room temperature for 10 hours. The mixture was poured slowly over ice-water (100 mL) and the aqueous layer was washed with EtOAc (3×50 mL). The combined organic extracts were dried (MgSO4) and concentrated. The crude residue was purified by flash chromatography with hexanes/EtOAc (3:1) to afford 42.2 g of the alcohol (95% yield). 1HNMR (400 MHz, CDCl3) δ 7.35-7.22 (comp, 6H), 7.07-7.04 (comp, 2H), 6.80-6.77 (m, 1H), 3.80 (s, 1H), 3.58 (s, 1H), 2.79 (d, 2H), 2.48 (t, 2H), 2.19-2.13 (comp, 2H), 1.72 (dd, 2H), 1.58 (s, 1H); MS (M+1) 298.3.
Quantity
20.9 mL
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
27.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([O:8][CH3:9])[CH:5]=[CH:6][CH:7]=1.[Li]CCCC.[CH2:15]([N:22]1[CH2:27][CH2:26][C:25](=[O:28])[CH2:24][CH2:23]1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C1COCC1>[CH2:15]([N:22]1[CH2:27][CH2:26][C:25]([C:2]2[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[CH:3]=2)([OH:28])[CH2:24][CH2:23]1)[C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1

Inputs

Step One
Name
Quantity
20.9 mL
Type
reactant
Smiles
BrC=1C=C(C=CC1)OC
Name
Quantity
66 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
27.8 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
ice water
Quantity
100 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting slurry was stirred at −78° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred at −78° C. for 2 hours and at room temperature for 10 hours
Duration
10 h
WASH
Type
WASH
Details
the aqueous layer was washed with EtOAc (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography with hexanes/EtOAc (3:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(O)C1=CC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 42.2 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94600.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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